molecular formula C19H24O7 B1677909 Nagilactone B CAS No. 19891-51-1

Nagilactone B

Katalognummer B1677909
CAS-Nummer: 19891-51-1
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: AEGWYWSJGKOLGB-ZLNDBNLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nagilactone B (NLB) is a small molecule extracted from the root bark of Podocarpus nagi (Podocarpaceae) . It is a liver X receptor (LXR) agonist . It has been found to suppress atherosclerosis in apoE-deficient mice .


Synthesis Analysis

The synthesis of Nagilactone B involves complex biochemical processes. Nagilactone B has been found to inhibit protein synthesis, binding to eukaryotic ribosomes . Inhibition of different protein kinases, such as RIOK2 and JAK2, has been postulated with Nagilactone B .


Molecular Structure Analysis

Nagilactone B is a tetracyclic natural product isolated from various Podocarpus species . These lactone-based compounds display a range of pharmacological effects .


Chemical Reactions Analysis

The stereochemistry of Nagilactone B was established by spectral analyses and the X-ray method . The absolute configurations of Nagilactone B have been determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nagilactone B are crucial for its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Nagilactone B (NLB) has been studied for its potential applications in the field of cardiovascular research .

Application Summary

NLB, a small molecule extracted from the root bark of Podocarpus nagi (Podocarpaceae), has been hypothesized to suppress atherosclerosis in an atherosclerotic mouse model .

Methods of Application

Male apoE-deficient mice on a C57BL/6J background received NLB (10 and 30 mg/kg) for 12 weeks .

Results

Compared with the model group, NLB treatment (10 and 30 mg/kg) significantly reduced en face lesions of total aorta areas . NLB significantly ameliorated cholesterol accumulation in macrophages via enhancing apolipoprotein A-I and HDL-mediated cholesterol efflux .

Anticancer Research

Nagilactones, including Nagilactone B, have been studied for their potential anticancer activities .

Application Summary

Nagilactones are tetracyclic natural products isolated from various Podocarpus species. These lactone-based compounds display a range of pharmacological effects, including anticancer activities .

Results

A comprehensive analysis of their mechanism of action indicates that their anticancer activity mainly derives from three complementary actions: a drug-induced inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis, a blockade of the epithelial to mesenchymal cell transition contributing to an inhibition of cancer cell migration and invasion, and a capacity to modulate the PD-L1 immune checkpoint .

Antifungal Research

Nagilactone B has been studied for its potential applications in the field of antifungal research .

Application Summary

Nagilactone B, along with other compounds such as oidiolactone A, oidiolactone B, and oidiolactone D, have shown promising inhibitory effects against Candida albicans and the dimorphic fungus Histoplasma capsulatum .

Results

The results indicate that these compounds have potential as antifungal agents, although further research is needed to confirm these findings and explore potential applications .

Anti-Inflammatory Research

Nagilactone B has been studied for its potential applications in the field of anti-inflammatory research .

Application Summary

Nagilactone B, a small molecule extracted from the root bark of Podocarpus nagi (Podocarpaceae), has been hypothesized to suppress atherosclerosis in an atherosclerotic mouse model . Atherosclerosis is a chronic disease of the arterial wall and is a leading cause of death worldwide . One of the primary events in atherosclerotic lesion development is the transformation of macrophages into lipid-laden foam cells . Nagilactone B has been found to ameliorate cholesterol accumulation in macrophages .

Methods of Application

Male apoE-deficient mice on a C57BL/6J background received Nagilactone B (10 and 30 mg/kg) for 12 weeks .

Results

Compared with the model group, Nagilactone B treatment (10 and 30 mg/kg) significantly reduced en face lesions of total aorta areas . Nagilactone B significantly ameliorated cholesterol accumulation in macrophages via enhancing apolipoprotein A-I and HDL-mediated cholesterol efflux .

Antifungal Research

Nagilactone B has been studied for its potential applications in the field of antifungal research .

Application Summary

Nagilactone B, along with other compounds such as oidiolactone A, oidiolactone B, and oidiolactone D, have shown promising inhibitory effects against Candida albicans and the dimorphic fungus Histoplasma capsulatum .

Results

The results indicate that these compounds have potential as antifungal agents, although further research is needed to confirm these findings and explore potential applications .

Safety And Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil . Nagilactone B is classified as having acute toxicity, oral (Category 4), H302 .

Zukünftige Richtungen

Selective LXR activation in macrophages with Nagilactone B induces ABCA1- and ABCG1-mediated cholesterol efflux while exerting minimal effects on lipogenesis and lipid accumulation in the liver, resulting in regression of atherosclerosis . This might be a promising strategy for therapeutics .

Eigenschaften

IUPAC Name

(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGWYWSJGKOLGB-ZLNDBNLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173667
Record name Nagilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nagilactone B

CAS RN

19891-51-1
Record name Nagilactone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nagilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nagilactone B
Reactant of Route 2
Nagilactone B
Reactant of Route 3
Nagilactone B
Reactant of Route 4
Nagilactone B
Reactant of Route 5
Nagilactone B
Reactant of Route 6
Nagilactone B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.